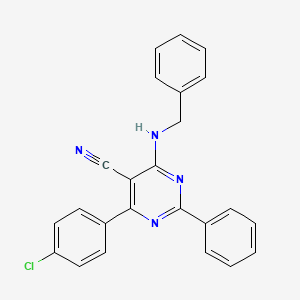

4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4/c25-20-13-11-18(12-14-20)22-21(15-26)24(27-16-17-7-3-1-4-8-17)29-23(28-22)19-9-5-2-6-10-19/h1-14H,16H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWELMUFLBRCOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with phenylacetonitrile in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variations at Position 4

- 4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile (4h): Molecular Formula: C${17}$H${12}$ClN$_4$ Key Differences: Replaces the benzylamino group with a smaller, more polar amino (-NH$_2$) group. Properties: Higher melting point (222°C vs. ~161°C for benzylamino analogs), attributed to stronger hydrogen bonding from the amino group. Elemental analysis (C: 66.22%, H: 3.58%, N: 18.09%) aligns with theoretical values, and MS data confirms an M$^+$ ion at m/z 329 . Implications: Reduced lipophilicity compared to the benzylamino derivative may affect membrane permeability in biological systems.

- 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile: Molecular Formula: C${25}$H${26}$N$_4$S Key Differences: Substitutes benzylamino with cyclohexylamino (bulkier, aliphatic) and introduces a sulfanyl (-S-) group. Properties: Increased molecular weight (414.57 g/mol) and altered electronic effects due to sulfur. The sulfanyl group may enhance metabolic stability but reduce solubility .

Variations at Position 2

- 4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile (5k): Molecular Formula: C${19}$H${16}$ClN$_5$ Key Differences: Position 2 has a phenethylamino group (longer aliphatic chain vs. phenyl). Properties: Lower melting point (161°C) due to reduced crystallinity from the flexible phenethyl chain. IR shows ν${\text{NH}}$ at 3410 cm$^{-1}$ and ν${\text{CN}}$ at 2195 cm$^{-1}$. $^1$H-NMR confirms aromatic protons (δ 7.00–8.45 ppm) and NH signals (δ 5.10–6.00 ppm) . Implications: Increased flexibility may improve binding to flexible enzyme active sites.

Functional Group Modifications

- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile: Molecular Formula: C${23}$H${19}$ClF$3$N$4$S Key Differences: Incorporates a sulfanyl group and trifluoromethyl (-CF$3$) substituent. Properties: Strong electron-withdrawing effects from -CF$3$ enhance reactivity. Crystal packing involves C–H···π and π–π interactions (Fig. 2), stabilizing the lattice and increasing melting point (>200°C) .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-(Benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile (commonly referred to as BPCP) is a synthetic compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BPCP, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C24H17ClN4

- Molecular Weight : 396.878 g/mol

- CAS Number : 320418-67-5

- Appearance : White to almost white powder or crystal

- Melting Point : 127 °C

Anticancer Activity

Research has indicated that BPCP exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BPCP | MCF-7 | 0.09 |

| BPCP | A549 | 0.03 |

| BPCP | Colo-205 | 0.01 |

These results suggest that BPCP may be a promising candidate for further development as an anticancer drug, particularly against breast and lung cancer.

BPCP's mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the benzylamino group is believed to enhance its affinity for these targets, leading to increased cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, BPCP has shown antimicrobial activity against various bacterial strains. A study tested its efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| K. pneumoniae | 64 µg/mL |

These findings indicate that BPCP may serve as a potential antimicrobial agent, warranting further investigation into its therapeutic applications.

Anti-Alzheimer’s Potential

Recent studies have also explored the neuroprotective effects of BPCP. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.

In Vitro Evaluation of AChE Inhibition

| Compound | IC50 (µM) |

|---|---|

| BPCP | 20.15 |

This suggests that BPCP could be developed as a therapeutic agent for neurodegenerative diseases.

Safety and Toxicology

While the biological activities of BPCP are promising, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin and eye irritation upon contact, necessitating careful handling during laboratory procedures.

Safety Data Summary

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear protective gloves and eye protection |

| Eye Irritation | Rinse cautiously with water if contact occurs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.